1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-

Description

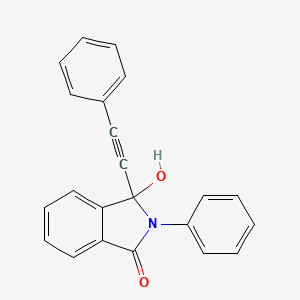

The compound 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- is a functionalized isoindolinone derivative characterized by a hydroxyl group at position 3, a phenyl group at position 2, and a phenylethynyl substituent at position 3 (Figure 1). Its structure combines aromaticity, hydrogen-bonding capability (via the hydroxyl group), and rigidity due to the ethynyl linkage. Key spectral features would include:

Properties

IUPAC Name |

3-hydroxy-2-phenyl-3-(2-phenylethynyl)isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-21-19-13-7-8-14-20(19)22(25,16-15-17-9-3-1-4-10-17)23(21)18-11-5-2-6-12-18/h1-14,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYBFRXHSUYDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394477 | |

| Record name | 2H-448S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143647-58-9 | |

| Record name | 2H-448S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-hydroxybenzo[e]isoindolinone. This intermediate is then subjected to the addition of alkyllithium compounds (such as s-BuLi, n-BuLi, MeLi, or i-PrLi) to the carbonyl group, followed by lactam ring opening and intramolecular cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include alkyllithium compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

- Biology: Derivatives of the compound have demonstrated potential biological activities, including cytotoxicity against cancer cell lines.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

- Industry: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

The biological activity of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- is primarily mediated through its interaction with specific molecular targets. Research indicates that this compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. Derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines, including HCT-116 (human colon cancer) and P388 (murine leukemia) cells.

Cytotoxicity Studies

Recent studies have explored the cytotoxic potential of this compound against different cancer cell lines. The findings suggest that the compound exhibits significant anti-cancer properties, making it a candidate for further drug development.

Case Studies

Cytotoxicity Against Cancer Cells:

- In a study published in PMC, researchers synthesized derivatives of isoindolinones and evaluated their cytotoxic effects on HCT-116 cells. The results indicated that certain derivatives exhibited potent cytotoxicity, with IC₅₀ values comparable to established chemotherapeutic agents.

Mechanistic Insights:

- A detailed mechanistic study revealed that the compound's derivatives could inhibit key enzymes involved in cell proliferation pathways. This inhibition was linked to the modulation of signaling pathways associated with apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- typically involves multi-step organic reactions starting from simpler isoindolinone precursors. One common method includes the addition of alkyllithium reagents to carbonyl groups followed by cyclization reactions.

Synthetic Pathways:

| Step | Description |

|---|---|

| Starting Material | 3-Hydroxybenzo[e]isoindolinone |

| Reagents Used | Alkyllithium compounds (s-BuLi, MeLi) |

| Key Reactions | Nucleophilic substitution and cyclization |

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The phenylethynyl group distinguishes the target compound from analogs with alkyl, ferrocenyl, or heteroaromatic substituents. Key comparisons include:

Key Observations :

- Rigidity vs.

- Electronic Effects : The ethynyl group’s electron-withdrawing nature may lower the lactam C=O IR stretch frequency compared to electron-donating groups like ferrocenyl .

- Biological Relevance : Hydroxy and ethynyl groups enable hydrogen bonding and click chemistry, respectively, making the target compound a candidate for drug conjugation or polymer synthesis .

Key Observations :

Spectral and Functional Comparisons

NMR Shifts :

- The target compound’s ethynyl protons are expected at δ ~2.5–3.5 ppm ($^1$H) and δ ~80–100 ppm ($^{13}$C), distinct from ferrocenyl analogs (e.g., 6f: δ ~4.2 ppm for Fc-CH₂) .

- Hydroxy protons in the target compound may exhibit downfield shifts (δ ~4–5 ppm) due to hydrogen bonding, as seen in CAS 18167-15-2 (δ ~4.3 ppm) .

IR Data :

- Alkyne C≡C stretch at ~2110 cm⁻¹ (cf. 23 in ) vs. ferrocenyl C-H stretches (~3100 cm⁻¹ in 6f) .

Biological Activity

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- is a complex organic compound characterized by its unique isoindolinone core structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| Density | 1.346 g/cm³ |

| Boiling Point | 418.7 °C at 760 mmHg |

| CAS Number | 18167-15-2 |

The biological activity of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- is primarily mediated through its interaction with specific molecular targets. Research indicates that this compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. Notably, derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines, including HCT-116 (human colon cancer) and P388 (murine leukemia) cells .

Cytotoxicity Studies

Recent studies have explored the cytotoxic potential of this compound against different cancer cell lines:

These findings suggest that the compound exhibits significant anti-cancer properties, making it a candidate for further drug development.

Case Studies

-

Cytotoxicity Against Cancer Cells :

In a study published in PMC, researchers synthesized derivatives of isoindolinones and evaluated their cytotoxic effects on HCT-116 cells. The results indicated that certain derivatives exhibited potent cytotoxicity, with IC₅₀ values comparable to established chemotherapeutic agents . -

Mechanistic Insights :

A detailed mechanistic study revealed that the compound's derivatives could inhibit key enzymes involved in cell proliferation pathways. This inhibition was linked to the modulation of signaling pathways associated with apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- typically involves multi-step organic reactions starting from simpler isoindolinone precursors. One common method includes the addition of alkyllithium reagents to carbonyl groups followed by cyclization reactions.

Synthetic Pathways

A summary of synthetic routes includes:

| Step | Description |

|---|---|

| Starting Material | 3-Hydroxybenzo[e]isoindolinone |

| Reagents Used | Alkyllithium compounds (s-BuLi, MeLi) |

| Key Reactions | Nucleophilic substitution and cyclization |

Q & A

Q. What are the recommended synthetic routes for preparing 1H-isoindol-1-one derivatives with substituted phenyl and phenylethynyl groups?

The synthesis of structurally related isoindolinones typically involves multi-step reactions, such as:

- Knoevenagel condensation for introducing substituents like phenylethynyl groups.

- Pd-catalyzed cross-coupling (e.g., Sonogashira) for alkynyl group incorporation .

- Cyclization reactions using dehydrating agents (e.g., POCl₃) to form the isoindolinone core .

Key parameters include temperature control (60–120°C) and solvent selection (DMF or THF). Yields for analogous compounds range from 40–75%, depending on steric hindrance and electronic effects of substituents .

Q. Which spectroscopic methods are critical for characterizing the stereochemistry of 3-hydroxy-2-phenyl-substituted isoindolinones?

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H···O interactions in hydroxylated derivatives) .

- NMR spectroscopy :

- H NMR: Hydroxy proton signals appear as broad singlets (δ 4.5–5.5 ppm).

- C NMR: Phenylethynyl carbons resonate at δ 80–100 ppm (sp-hybridized carbons) .

- IR spectroscopy : Confirms hydroxyl groups via O–H stretches (~3200–3500 cm⁻¹) .

Q. What safety protocols are recommended for handling isoindolinone derivatives in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

- Waste disposal : Follow institutional guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing sterically hindered isoindolinones?

- Optimize reaction conditions :

- Increase catalyst loading (e.g., Pd(PPh₃)₄ from 5 mol% to 10 mol%) to overcome steric barriers.

- Use high-boiling solvents (e.g., toluene or DMSO) to enhance solubility and reaction efficiency .

- Mechanistic studies : Employ DFT calculations to identify rate-limiting steps in alkynylation or cyclization .

- Byproduct analysis : Use LC-MS to detect intermediates, such as uncyclized precursors or oxidation products .

Q. What strategies are effective for analyzing the biological activity of 3-hydroxyisoindolinone derivatives?

- In silico docking : Screen against targets like kinases or GPCRs using software (e.g., MOE) to prioritize compounds for testing .

- Enzymatic assays : Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase or phosphodiesterase) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate therapeutic potential .

Q. How can researchers address regulatory compliance for isoindolinones with psychoactive structural motifs?

- Regulatory exemptions : Compounds used exclusively for scientific research may be exempt from controlled substance regulations under specific jurisdictions (e.g., Swiss law for pagoclone analogs) .

- Documentation : Maintain detailed records of synthesis quantities, storage locations, and disposal methods to comply with institutional audits .

Methodological Insights

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Lipophilicity : Calculate logP values using ChemAxon or ACD/Labs.

- Solubility : Employ Abraham solvation parameters or COSMO-RS models.

- Toxicity : Use ProTox-II or Derek Nexus for preliminary risk assessment .

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for hydroxyisoindolinones?

- Single-crystal X-ray diffraction :

- Identifies intermolecular interactions (e.g., O–H···O bonds) that stabilize crystal packing .

- Confirms the spatial arrangement of substituents (e.g., phenyl vs. phenylethynyl orientation) .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H-bonding vs. van der Waals forces) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.